molecular formula C9H10ClF2NO2S B13488219 Butyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

Butyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

Cat. No.: B13488219
M. Wt: 269.70 g/mol
InChI Key: WZILKWPMVYLFPG-UHFFFAOYSA-N
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Description

Butyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves the reaction of 2-chloro-1,3-thiazole with difluoroacetic acid and butanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and enhances the overall yield .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield alcohols or amines, and substitution may yield various substituted thiazole derivatives .

Scientific Research Applications

Butyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Butyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The thiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s antioxidant activity may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is unique due to the presence of both the butyl ester and difluoroacetate groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10ClF2NO2S

Molecular Weight

269.70 g/mol

IUPAC Name

butyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

InChI

InChI=1S/C9H10ClF2NO2S/c1-2-3-4-15-7(14)9(11,12)6-5-16-8(10)13-6/h5H,2-4H2,1H3

InChI Key

WZILKWPMVYLFPG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C1=CSC(=N1)Cl)(F)F

Origin of Product

United States

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